Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate

Übersicht

Beschreibung

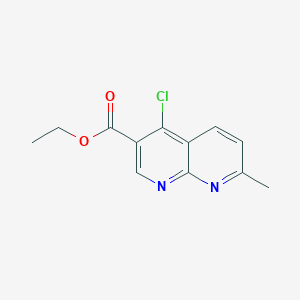

Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a chloro group at the 4th position, a methyl group at the 7th position, and an ethyl ester group at the 3rd position of the naphthyridine ring. It is primarily used in various chemical and pharmaceutical research applications due to its potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-nitropyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and reduction steps to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group in the precursor can be reduced to an amine group.

Cyclization Reactions: Formation of the naphthyridine ring through cyclization of intermediates.

Common Reagents and Conditions

Bases: Sodium hydroxide or potassium carbonate for deprotonation and cyclization.

Reducing Agents: Tin(II) chloride or hydrogen gas for reduction of nitro groups.

Solvents: Tetrahydrofuran (THF) or ethanol as reaction media.

Major Products Formed

The major product formed from these reactions is this compound itself, with potential side products depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate has shown promise in medicinal chemistry for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that naphthyridine derivatives possess significant antibacterial properties. This compound has been studied for its effectiveness against various resistant bacterial strains, comparable to established antibiotics like ciprofloxacin .

- Anticancer Properties : Some derivatives of naphthyridine have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for tumor growth and proliferation .

- Antihistaminic and Antiallergic Effects : Compounds related to this structure have been noted for their ability to inhibit histamine release, suggesting potential applications in treating allergic reactions and asthma .

The biological activities of this compound can be summarized as follows:

In Vivo Antihistaminic Activity

A study demonstrated that derivatives of this compound exhibited significant bronchorelaxant effects in guinea pigs, indicating their potential for treating respiratory conditions related to allergies.

Antibacterial Efficacy

Research conducted on various naphthyridine derivatives showed that compounds similar to this compound were more effective than traditional antibiotics against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting a robust potential for development into new antibacterial agents .

Wirkmechanismus

The mechanism of action of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, similar compounds in the naphthyridine family have been shown to inhibit bacterial DNA gyrase, thereby preventing bacterial replication .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Nalidixic Acid: A 1,8-naphthyridine derivative with potent antibacterial activity.

Quinolones: A class of compounds with a similar core structure but different substituents, known for their broad-spectrum antibacterial properties.

Uniqueness

Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biologische Aktivität

Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate is a heterocyclic compound belonging to the naphthyridine family, recognized for its diverse biological activities. This article examines its biological properties, including antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a chloro group at the 4-position, a methyl group at the 7-position, and an ethyl ester group at the 3-position of the naphthyridine ring. Its chemical formula is C12H10ClN2O2, with a molecular weight of approximately 250.67 g/mol. The compound's unique structure contributes to its potential pharmacological applications.

1. Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of naphthyridine derivatives, including this compound. Research indicates that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

| Microorganism | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Strong inhibition | 6-7 |

| Escherichia coli | Moderate inhibition | 10-15 |

| Pseudomonas aeruginosa | Weak inhibition | >20 |

| Candida albicans | Slight antifungal activity | 15-20 |

The presence of the chloro substituent is believed to enhance its antibacterial efficacy, making it comparable to standard antibiotics such as ciprofloxacin and ofloxacin .

2. Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer models. A study demonstrated that derivatives of naphthyridine exhibited cytotoxic effects on cancer cell lines, including breast and colon cancer cells.

In vitro assays revealed that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression. Notably, this compound has shown promising results in:

- Cell Line: MCF-7 (breast cancer)

- IC50: 12 µM

- Mechanism: Induction of apoptosis via mitochondrial pathway .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: Similar compounds have been shown to inhibit bacterial DNA gyrase, which is crucial for bacterial replication.

- Cell Cycle Arrest: The compound may interfere with cell cycle progression in cancer cells, leading to increased apoptosis.

- Reactive Oxygen Species (ROS) Generation: Naphthyridine derivatives can induce oxidative stress in target cells, contributing to their cytotoxic effects.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various naphthyridine derivatives against resistant strains of bacteria. This compound was found to be effective against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value comparable to that of vancomycin .

Case Study 2: Anticancer Activity

In a separate investigation involving the MCF-7 breast cancer cell line, this compound demonstrated significant cytotoxicity. The study utilized flow cytometry to assess apoptosis rates and found that treatment with this compound resulted in a notable increase in early apoptotic cells compared to controls .

Eigenschaften

IUPAC Name |

ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-3-17-12(16)9-6-14-11-8(10(9)13)5-4-7(2)15-11/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKTABMXYYNWMQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1Cl)C=CC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441809 | |

| Record name | Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33331-57-6 | |

| Record name | Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.